molecular formula C6H12N2O3 B13498230 (R)-Methyl 2,5-diamino-5-oxopentanoate

(R)-Methyl 2,5-diamino-5-oxopentanoate

Cat. No.: B13498230
M. Wt: 160.17 g/mol
InChI Key: GBDRMPRTNVKBAD-SCSAIBSYSA-N
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Description

®-Methyl 2,5-diamino-5-oxopentanoate is a chiral compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two amino groups and a keto group on a pentanoate backbone. The ®-configuration indicates the specific spatial arrangement of the atoms, which can influence the compound’s reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2,5-diamino-5-oxopentanoate typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reaction of a suitable keto acid with a chiral amine under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2,5-diamino-5-oxopentanoate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2,5-diamino-5-oxopentanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to an alcohol, altering the compound’s properties.

    Substitution: The amino groups can participate in substitution reactions, where other functional groups replace the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

®-Methyl 2,5-diamino-5-oxopentanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2,5-diamino-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound’s amino and keto groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological processes, making the compound a valuable tool for studying biochemical pathways and developing new therapies.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2,5-diamino-5-oxopentanoate: The enantiomer of ®-Methyl 2,5-diamino-5-oxopentanoate, with a different spatial arrangement of atoms.

    2,5-Diamino-5-oxopentanoic acid: A related compound lacking the methyl ester group.

    Methyl 2,5-diamino-5-oxopentanoate: The racemic mixture containing both ®- and (S)-enantiomers.

Uniqueness

®-Methyl 2,5-diamino-5-oxopentanoate is unique due to its specific ®-configuration, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and properties compared to its enantiomer or racemic mixture.

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

methyl (2R)-2,5-diamino-5-oxopentanoate

InChI

InChI=1S/C6H12N2O3/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H2,8,9)/t4-/m1/s1

InChI Key

GBDRMPRTNVKBAD-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CCC(=O)N)N

Canonical SMILES

COC(=O)C(CCC(=O)N)N

Origin of Product

United States

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